Methyl 3-amino-5-ethylpyrazine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-amino-5-ethylpyrazine-2-carboxylate is an organic compound with the molecular formula C8H11N3O2. It is a derivative of pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-amino-5-ethylpyrazine-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 3-amino-5-ethylpyrazine-2-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is typically carried out at room temperature for about 20 hours. The resulting product is then purified through recrystallization .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors and optimized reaction conditions to increase yield and reduce production costs. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-5-ethylpyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the ester group can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
Methyl 3-amino-5-ethylpyrazine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3-amino-5-ethylpyrazine-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The exact pathways involved can vary, but the compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-2-pyrazinecarboxylate: Similar in structure but lacks the ethyl group at position 5.
Methyl 3,5-diamino-2-pyrazinecarboxylate: Contains an additional amino group at position 5.
Uniqueness
Methyl 3-amino-5-ethylpyrazine-2-carboxylate is unique due to the presence of both an amino group and an ethyl group on the pyrazine ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Properties
CAS No. |
20040-96-4 |
---|---|
Molecular Formula |
C8H11N3O2 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
methyl 3-amino-5-ethylpyrazine-2-carboxylate |
InChI |
InChI=1S/C8H11N3O2/c1-3-5-4-10-6(7(9)11-5)8(12)13-2/h4H,3H2,1-2H3,(H2,9,11) |
InChI Key |
MBPILEWZBOZONQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(C(=N1)N)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.